molecular formula C13H12FNO B11804853 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine

Katalognummer: B11804853
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: MBQNDLPEUBCBCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a furan ring, which is further substituted with a fluorophenyl group

Vorbereitungsmethoden

The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic synthesis techniques. One common method includes the condensation of 2-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclopropanation using diazomethane or similar reagents. The reaction conditions often involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .

Analyse Chemischer Reaktionen

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity, allowing for precise interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H12FNO

Molekulargewicht

217.24 g/mol

IUPAC-Name

2-[5-(2-fluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H12FNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2

InChI-Schlüssel

MBQNDLPEUBCBCX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.